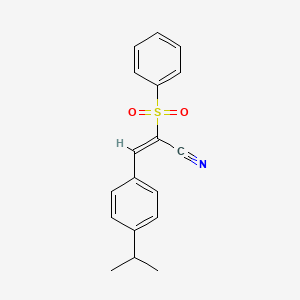
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as IPSU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a nitrile-based compound that is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile acts as an inhibitor of specific ion channels, such as the voltage-gated sodium channels. It binds to the channel and prevents the influx of sodium ions, which is necessary for the propagation of action potentials. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have specific effects on ion channels in the nervous system. It has been shown to have inhibitory effects on voltage-gated sodium channels, which are important for action potential generation and propagation. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
实验室实验的优点和局限性
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which allows for precise targeting of these channels in experiments. It is also stable and can be easily synthesized in high purity. However, 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has limitations in that it is not effective against all types of sodium channels and may have off-target effects on other ion channels.
未来方向
Include exploring its potential applications in the treatment of pain and epilepsy, as well as its use as a tool for studying the structure and function of ion channels. Further studies can also be conducted to investigate the potential off-target effects of 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile and to develop more specific inhibitors of voltage-gated sodium channels.
合成方法
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with phenylsulfonyl chloride to form a sulfonate intermediate. This intermediate is then reacted with acrylonitrile in the presence of a palladium catalyst to form 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile. The synthesis method is efficient and yields high purity 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile.
科学研究应用
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on specific ion channels, such as the voltage-gated sodium channels, and has potential applications in the treatment of pain and epilepsy. 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a tool for studying the structure and function of ion channels.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(2)16-10-8-15(9-11-16)12-18(13-19)22(20,21)17-6-4-3-5-7-17/h3-12,14H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOZKRBGFPFCE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
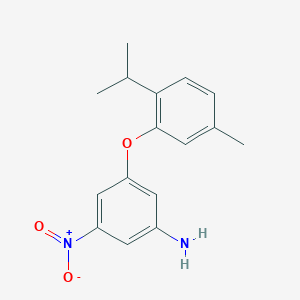
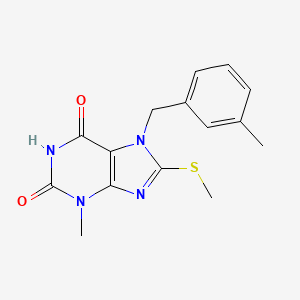
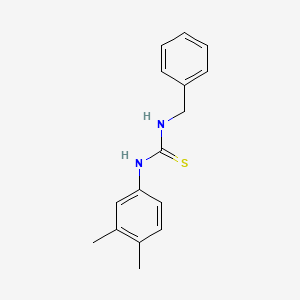
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
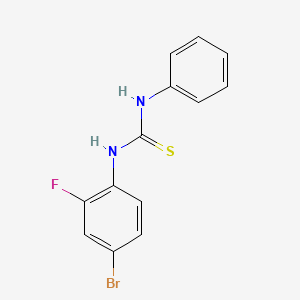
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
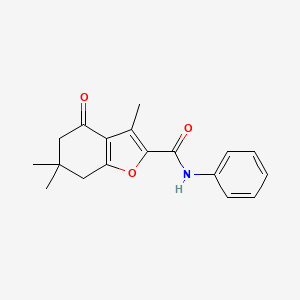
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
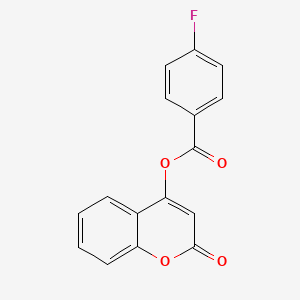
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)